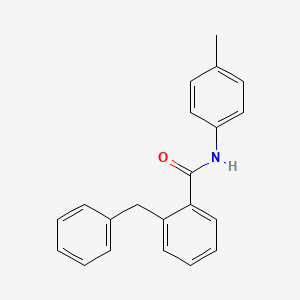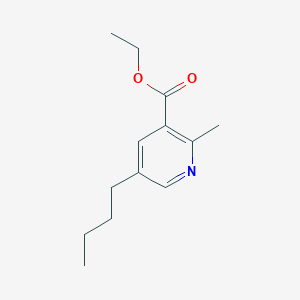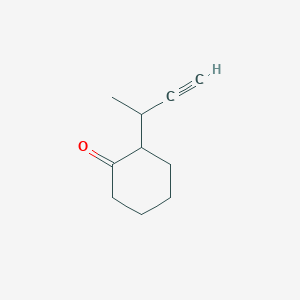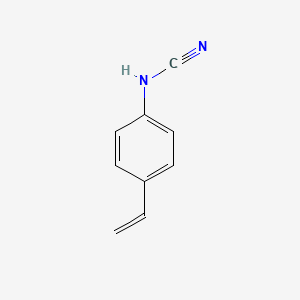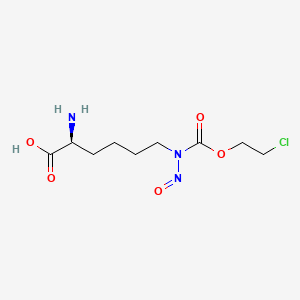
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitroso group and a chloroethoxycarbonyl group attached to the lysine amino acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine typically involves multiple steps. One common method includes the protection of the amino group of lysine, followed by the introduction of the nitroso group and the chloroethoxycarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amines.
科学的研究の応用
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group can interact with proteins and enzymes, potentially altering their function. The chloroethoxycarbonyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets.
類似化合物との比較
Similar Compounds
N(sup 6)-((2-Bromoethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine: Similar structure but with a bromo group instead of a chloro group.
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-D-lysine: Similar structure but with the D-isomer of lysine.
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-amino-L-lysine: Similar structure but with an amino group instead of a nitroso group.
Uniqueness
N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
90957-40-7 |
|---|---|
分子式 |
C9H16ClN3O5 |
分子量 |
281.69 g/mol |
IUPAC名 |
(2S)-2-amino-6-[2-chloroethoxycarbonyl(nitroso)amino]hexanoic acid |
InChI |
InChI=1S/C9H16ClN3O5/c10-4-6-18-9(16)13(12-17)5-2-1-3-7(11)8(14)15/h7H,1-6,11H2,(H,14,15)/t7-/m0/s1 |
InChIキー |
OYQOJZUBNHLAMB-ZETCQYMHSA-N |
異性体SMILES |
C(CCN(C(=O)OCCCl)N=O)C[C@@H](C(=O)O)N |
正規SMILES |
C(CCN(C(=O)OCCCl)N=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


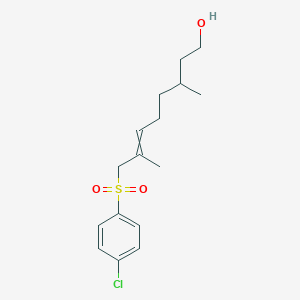
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
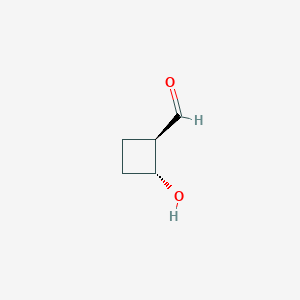
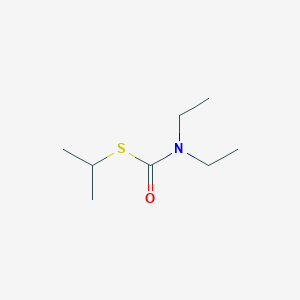
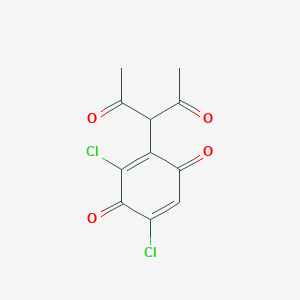
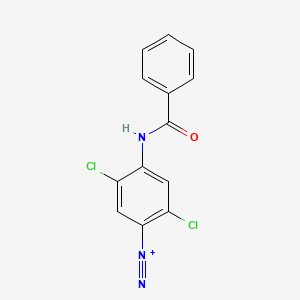
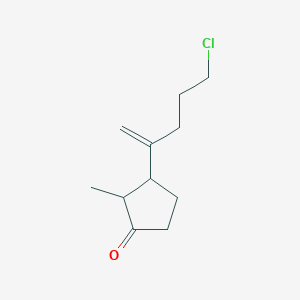
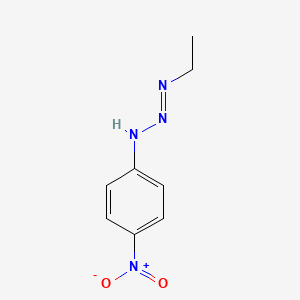
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
